molecular formula C16H28N2O B2375993 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine CAS No. 953908-68-4

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine

Cat. No.: B2375993
CAS No.: 953908-68-4
M. Wt: 264.413
InChI Key: VVMFFKSKIAIBCM-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine is a chemical compound that features a unique structure combining an adamantane moiety and a morpholine ring The adamantane structure is known for its rigidity and stability, while the morpholine ring introduces a degree of flexibility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine can be synthesized through a multi-step process involving the following key steps:

    Formation of Adamantane Derivative: The synthesis begins with the functionalization of adamantane to introduce a suitable leaving group, such as a halide.

    Nucleophilic Substitution: The adamantane derivative undergoes nucleophilic substitution with a morpholine derivative to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of efficient catalysts, solvent systems, and reaction temperatures to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the amine group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety provides stability and enhances binding affinity, while the morpholine ring introduces flexibility and reactivity. These interactions can modulate biological pathways and elicit specific effects.

Comparison with Similar Compounds

    1-(Adamantan-1-YL)-2-(piperidin-4-YL)ethan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(Adamantan-1-YL)-2-(pyrrolidin-4-YL)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of adamantane and morpholine provides a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c17-15(11-18-1-3-19-4-2-18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,1-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMFFKSKIAIBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953908-68-4
Record name 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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